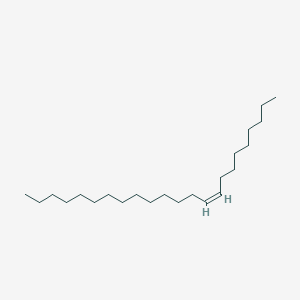

(Z)-9-Tricosene

Description

sex sttractant pheromone of housefly with formula C24H48, alkene hydrocarbon; RN given refers to cpd with unspecified stereochemistry; structure

Propriétés

IUPAC Name |

(Z)-tricos-9-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-23H2,1-2H3/b19-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOWHGRNPLFNDJ-ZPHPHTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C\CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032653 |

Source

|

| Record name | cis-Tricos-9-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Formulated in bait stations, traps, sticks, belts, granulars, and crystals; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] |

Source

|

| Record name | (Z)-9-Tricosene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27519-02-4 |

Source

|

| Record name | (Z)-9-Tricosene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27519-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muscalure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027519024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Tricosene, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Tricos-9-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-tricos-9-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSCALURE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BSP6HFW73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Function of (Z)-9-Tricosene in Insect Communication: An In-depth Technical Guide

(Z)-9-Tricosene , a monounsaturated hydrocarbon, serves as a pivotal semiochemical in the communication systems of various insect species. Primarily recognized as the major sex pheromone of the female housefly, Musca domestica, its roles extend to aggregation and social signaling in other insects, including honeybees. This technical guide provides a comprehensive overview of the biosynthesis, perception, and behavioral functions of (Z)-9-tricosene, tailored for researchers, scientists, and drug development professionals.

Core Biological Functions

(Z)-9-Tricosene, also known as muscalure, is a key mediator of insect behavior. In Musca domestica, it is produced by females to attract males for mating.[1][2] Beyond its role as a sex attractant, it can also act as an aggregation pheromone, bringing both males and females together.[3] In honeybees (Apis mellifera), (Z)-9-tricosene is one of the pheromones released during the waggle dance to communicate the location of food sources.

Quantitative Data on (Z)-9-Tricosene

The production and behavioral effects of (Z)-9-tricosene are quantifiable and vary depending on factors such as insect species, age, and strain.

Table 1: Quantification of (Z)-9-Tricosene on the Cuticle of Musca domestica Females

| Strain/Condition | Age (days) | Mean Amount (ng/female) | Percentage of Total Cuticular Hydrocarbons | Reference |

| Wild-type | 3 | ≤218 | ≤1.6% | [4][5] |

| Laboratory (UCR) | Not specified | 751 | 3.0% | [4] |

| Laboratory (MB) | <2 | Lower levels | Not specified | [4] |

| Laboratory (MB) | 3-8 | Increased levels | Not specified | [4] |

| Laboratory (WHO) | 5-20 | Not specified | 20-30% | [3] |

| Wild-type | 5-20 | Not specified | <0.5% | [3] |

Table 2: Behavioral and Electrophysiological Responses to (Z)-9-Tricosene in Musca domestica

| Assay Type | Dosage | Observed Response | Reference |

| Behavioral (Mating Strikes) | 0.5 - 200.0 µ g/target | Enhanced male mating strike behavior | [6] |

| Behavioral (Trap Catch) | 0.5 - 100 mg/trap | 2.8 to 12.4 times increase in flies caught | [3] |

| Behavioral (Trap Catch with food bait) | 300 mg (gel formulation) | Significantly greater number of males and females caught compared to control | [7][8][9] |

| Electroantennography (EAG) | 0.01 - 10 µg | Dose-dependent increase in EAG response in both males and females | [3] |

Biosynthesis of (Z)-9-Tricosene

The biosynthesis of (Z)-9-tricosene in Musca domestica originates from fatty acid metabolism and is regulated by hormones. The primary precursor is nervonic acid, which undergoes a series of enzymatic modifications.[2]

The key steps are:

-

Chain Elongation: Oleoyl-CoA is elongated by fatty acyl-CoA elongases to form a C24 fatty acyl-CoA. The chain length specificity of these elongases is a critical regulatory point.[10]

-

Reduction to Aldehyde: The C24 fatty acyl-CoA is reduced to the corresponding aldehyde, (Z)-15-tetracosenal.[2]

-

Oxidative Decarboxylation: A cytochrome P450 enzyme catalyzes the final step, converting the aldehyde to (Z)-9-tricosene and releasing the terminal carbon as carbon dioxide.[1][10][11][12] This process requires NADPH and molecular oxygen.[1][2]

Hormonal regulation plays a crucial role in pheromone production. In female houseflies, ovarian-produced ecdysteroids induce the synthesis of (Z)-9-tricosene by altering the chain length specificity of the fatty acyl-CoA elongases.[13][14]

Perception of (Z)-9-Tricosene

The detection of (Z)-9-tricosene occurs in the olfactory sensory neurons (OSNs) located in the insect's antennae. In Drosophila melanogaster, the odorant receptor Or7a has been identified as a receptor for (Z)-9-tricosene.

The general mechanism for insect olfactory signal transduction involves a heterodimeric complex of a specific odorant receptor (OR) and a highly conserved co-receptor, Orco.[15] Upon binding of (Z)-9-tricosene to Or7a, the Or7a/Orco complex is thought to function as a ligand-gated ion channel, leading to the influx of cations and depolarization of the OSN. This depolarization generates an action potential that is transmitted to the antennal lobe of the brain for further processing. Sensory Neuron Membrane Proteins (SNMPs) are also implicated in the detection of lipid-based pheromones and may play a role in presenting (Z)-9-tricosene to the receptor complex.[16][17]

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons

This protocol is adapted for the analysis of (Z)-9-tricosene from the cuticle of Musca domestica.

Materials:

-

Individual insects (frozen at -20°C or live)

-

2 mL glass vials with Teflon-lined caps

-

High-purity n-hexane

-

Pasteur pipette

-

Glass wool

-

Florisil adsorbent

-

Nitrogen gas supply

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Place a single insect into a 2 mL glass vial.

-

Add 1 mL of n-hexane and immerse the insect for 10 minutes at room temperature.[18]

-

Carefully remove the insect.

-

Prepare a clean-up column by plugging a Pasteur pipette with glass wool and adding approximately 1 cm of Florisil.[18]

-

Pass the hexane extract through the Florisil column and collect the eluate.[18]

-

Concentrate the sample to a final volume of 10-20 µL under a gentle stream of nitrogen.[18]

-

Inject 1 µL of the extract into the GC-MS for analysis.

GC-MS Parameters (Representative):

-

Injection Mode: Splitless

-

Injector Temperature: 290°C

-

Carrier Gas: Helium (1.2 mL/min)

-

Oven Program: 150°C (1 min hold), then ramp at 5°C/min to 320°C, hold for 10 min.[18]

-

MS Detector Temperature: 325°C

-

Mass Range: m/z 40-650[18]

Electroantennography (EAG)

This protocol provides a general method for recording EAG responses from Musca domestica antennae to (Z)-9-tricosene.

Materials:

-

Live housefly

-

Dissecting microscope

-

Micromanipulators

-

EAG probe with silver-silver chloride electrodes

-

Glass capillaries

-

Conductive gel or saline solution (e.g., Ringer's solution)

-

Odor delivery system (puff system with Pasteur pipettes)

-

(Z)-9-Tricosene solutions of varying concentrations in a solvent (e.g., paraffin oil or hexane)

-

Amplifier and data acquisition system

Procedure:

-

Immobilize the housefly (e.g., in a pipette tip with the head exposed).

-

Excise an antenna at the base.

-

Mount the antenna between the two electrodes of the EAG probe. The base of the antenna is connected to the reference electrode and the tip to the recording electrode, using a small amount of conductive gel or by inserting into saline-filled glass capillaries.

-

Deliver a continuous stream of humidified, purified air over the antenna.

-

Prepare serial dilutions of (Z)-9-tricosene on filter paper inside Pasteur pipettes.

-

Insert the tip of the odor-containing pipette into the continuous air stream to deliver a pulse of the stimulus.

-

Record the voltage change (EAG response) using the amplifier and data acquisition software.

-

Allow sufficient time between stimuli for the antenna to recover.

-

Normalize responses to a standard compound or express as a percentage of the maximum response.

Behavioral Assay (Y-tube Olfactometer)

This protocol describes a choice assay to quantify the behavioral response of male Musca domestica to (Z)-9-tricosene.

Materials:

-

Y-tube olfactometer

-

Purified, humidified air source

-

Flow meters

-

Odor sources: (Z)-9-tricosene on a filter paper in one arm, and a solvent control in the other.

-

Male houseflies (sexually mature and naive)

Procedure:

-

Set up the Y-tube olfactometer with a constant airflow through both arms.

-

Introduce the odor source ((Z)-9-tricosene) into the airflow of one arm and the solvent control into the other.

-

Introduce a single male housefly into the base of the Y-tube.

-

Observe the fly's choice (first entry into an arm) and the time spent in each arm for a defined period (e.g., 5 minutes).

-

Repeat with a sufficient number of individual flies for statistical analysis.

-

Analyze the data using appropriate statistical tests (e.g., Chi-squared test for choice, t-test or non-parametric equivalent for time spent).[19]

Conclusion and Future Directions

(Z)-9-Tricosene is a multifaceted insect pheromone with well-established roles in the chemical communication of several insect species, most notably Musca domestica. Its biosynthesis from common fatty acid precursors, coupled with a specific terminal modification by a cytochrome P450 enzyme, highlights the evolutionary adaptation of metabolic pathways for semiochemical production. The perception of (Z)-9-tricosene through specific odorant receptors initiates a signaling cascade that directly influences critical behaviors such as mating and aggregation.

For professionals in drug development and pest management, a thorough understanding of the biological functions of (Z)-9-tricosene offers opportunities for the development of novel and targeted pest control strategies. Future research should focus on the precise identification of all enzymes in the biosynthetic pathway, including the specific cytochrome P450 isoform, as these could be targets for biosynthesis inhibitors. Furthermore, a more detailed elucidation of the downstream signaling cascade following receptor activation could reveal novel targets for disrupting pheromone perception. Continued investigation into the synergistic or antagonistic effects of other cuticular hydrocarbons in the pheromone blend will also be crucial for a complete understanding of housefly chemical communication and for the development of more effective attractants.

References

- 1. researchgate.net [researchgate.net]

- 2. thehive.icipe.org [thehive.icipe.org]

- 3. researchgate.net [researchgate.net]

- 4. Laboratory method for measuring the attractiveness of pheromones to adult Musca domestica (Diptera: Muscidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of two new cytochrome P450 genes and their 5'-flanking regions from the housefly, Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. entomoljournal.com [entomoljournal.com]

- 8. ijpab.com [ijpab.com]

- 9. Protocol for single sensillum recording from labial olfactory sensory fields in spotted lanternfly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unusual mechanism of hydrocarbon formation in the housefly: cytochrome P450 converts aldehyde to the sex pheromone component (Z)-9-tricosene and CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptors underlying an odorant's valence across concentrations in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A cluster of cytochrome P450 genes of the CYP6 family in the house fly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. mdpi.com [mdpi.com]

- 16. Olfactory Behaviors Assayed by Computer Tracking Of Drosophila in a Four-quadrant Olfactometer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Olfactory Processing and Behavior Downstream from Highly Selective Receptor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-9-Tricosene chemical properties and structure elucidation

An In-depth Technical Guide on (Z)-9-Tricosene: Chemical Properties and Structure Elucidation

Introduction

(Z)-9-Tricosene, commonly known as muscalure, is a fascinating and biologically significant long-chain mono-unsaturated hydrocarbon. It functions as an insect pheromone, most notably as the sex pheromone produced by female houseflies (Musca domestica) to attract males.[1] Its role in chemical communication extends to other insects as well, such as being released by honey bees during their waggle dance to signal food sources.[1][2] Due to its potent chemo-attractive properties, (Z)-9-tricosene is widely synthesized and incorporated into pesticide formulations and traps to lure and control insect populations.[1][3] This guide provides a comprehensive overview of its chemical properties, detailed methodologies for its structure elucidation, and relevant experimental protocols for its synthesis and analysis, tailored for researchers and professionals in chemistry and drug development.

Chemical Properties of (Z)-9-Tricosene

(Z)-9-tricosene is a liquid at room temperature with a characteristic oily consistency.[4] Its physical and chemical properties are dictated by its long aliphatic chain and the presence of a single cis-configured double bond. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₄₆ | [1][5][6] |

| Molecular Weight | 322.61 g/mol | [4][5] |

| CAS Number | 27519-02-4 | [4][5][6] |

| Appearance | Liquid | [4] |

| Density | 0.806 g/mL at 25 °C | [1][4] |

| Boiling Point | 300 °C (at 760 mmHg) | [1][4] |

| 144 °C (at 0.6 mmHg) | [4] | |

| Melting Point | -0.6 °C | [1] |

| Refractive Index | n20/D 1.453 | [4] |

| Solubility | Soluble in Acetone, DMF, DMSO, Ethanol | [2][7] |

| InChI Key | IGOWHGRNPLFNDJ-ZPHPHTNESA-N | [4][5] |

Structure Elucidation

The determination of the precise chemical structure of (Z)-9-tricosene involves a combination of chromatographic separation and spectroscopic techniques.[8] This process confirms the molecular formula, the length of the carbon chain, the position of the double bond, and its stereochemistry.

Caption: Workflow for the structure elucidation of (Z)-9-tricosene.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for identifying (Z)-9-tricosene.

-

Molecular Ion Peak: In electron ionization (EI) mode, the mass spectrum of (Z)-9-tricosene will show a molecular ion peak (M⁺) at m/z 322, corresponding to its molecular weight.[5][6]

-

Fragmentation Pattern: The molecule fragments in a predictable manner, producing a series of hydrocarbon fragments that differ by CH₂ units (14 Da). The specific fragmentation pattern helps confirm the long-chain aliphatic structure.

-

Retention Time: The retention time on a GC column (e.g., a non-polar DB-5 column) is a characteristic property that, when compared to an authentic standard, provides strong evidence for its identity.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguously determining the connectivity and stereochemistry of the molecule.[10][11]

-

¹H NMR: The proton NMR spectrum of (Z)-9-tricosene would exhibit key signals:

-

A multiplet around δ 5.3-5.4 ppm corresponding to the two vinylic protons (-CH=CH-). The coupling constant for these protons is characteristic of a cis (or Z) configuration.

-

Multiplets around δ 2.0 ppm for the allylic protons (=CH-CH₂ -).

-

A large, broad signal around δ 1.2-1.4 ppm for the numerous methylene (-CH₂-) groups in the aliphatic chains.

-

A triplet around δ 0.9 ppm corresponding to the two terminal methyl (-CH₃) groups.

-

-

¹³C NMR: The carbon NMR spectrum provides a map of the carbon skeleton.[12]

-

Signals for the two olefinic carbons (-C H=C H-) would appear around δ 129-130 ppm .

-

Signals for the aliphatic methylene and methyl carbons would be found in the upfield region (δ 14-32 ppm ).

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule.[12]

-

C=C Stretch: A weak absorption band around 1650 cm⁻¹ indicates the presence of a C=C double bond.

-

=C-H Stretch: An absorption band just above 3000 cm⁻¹ (typically around 3010-3030 cm⁻¹) corresponds to the C-H stretching of the vinylic hydrogens.

-

=C-H Bend: A characteristic bending vibration for a cis-disubstituted alkene appears around 720-680 cm⁻¹ .

Experimental Protocols

Synthesis of (Z)-9-Tricosene via Wittig Reaction

A common and stereoselective method for synthesizing (Z)-9-tricosene is the Wittig reaction, which generally favors the formation of the Z-isomer.[13]

Caption: General workflow for the synthesis of (Z)-9-tricosene via the Wittig reaction.

Methodology:

-

Preparation of the Phosphonium Salt: 20g of 1-bromononane and 30.2g of triphenylphosphine are refluxed in 80ml of acetonitrile for approximately 15 hours at 82-86 °C to form nonyltriphenylphosphonium bromide.[14]

-

Formation of the Ylide: The phosphonium salt is treated with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, in an anhydrous solvent like toluene to generate the corresponding phosphorus ylide.

-

Wittig Reaction: The ylide solution is then reacted with myristic aldehyde (tetradecanal). The reaction mixture is typically maintained at a controlled temperature (e.g., 65-75 °C) for several hours.[14]

-

Workup and Purification: The reaction is quenched by adding a dilute mineral acid (e.g., HCl).[14] The organic layer is separated, and the solvent is removed under reduced pressure. The crude product is then purified by high vacuum distillation to yield pure (Z)-9-tricosene.[14]

Protocol for GC-MS Analysis and Structure Confirmation

This protocol is adapted from methods used to quantify and confirm the structure of muscalure from insect cuticular extracts.[9]

Methodology:

-

Sample Preparation: A known amount of the sample is dissolved in a volatile solvent like hexane or pentane. For quantitative analysis, internal standards such as stearyl acetate are added.[9]

-

GC-MS Analysis:

-

Injection: 1 µL of the sample is injected in splitless mode into a gas chromatograph.

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm), is commonly used.[9]

-

Temperature Program: A typical program starts at 100°C, ramps at 15°C/min to 300°C, and holds for 20 minutes.[9]

-

MS Detector: The mass spectrometer is operated in electron impact (EI) mode at 70 eV. Data is collected over a mass range of m/z 40-550.

-

-

Confirmation of Double Bond Position (DMDS Derivatization):

-

An aliquot of the sample is reacted with dimethyl disulfide (DMDS) in the presence of an iodine catalyst.

-

The resulting DMDS adduct is analyzed by GC-MS. The mass spectrum of the adduct shows characteristic fragmentation ions that reveal the original position of the double bond.

-

-

Confirmation of (Z)-Stereochemistry (Epoxidation):

-

An aliquot of the sample is treated with a solution of meta-chloroperbenzoic acid (m-CPBA) in a solvent like methylene chloride for 2 hours at room temperature to form the epoxide.[9]

-

The reaction is quenched with sodium bicarbonate, and the epoxide is extracted into pentane.[9]

-

The sample is analyzed by GC-MS. The retention time of the (Z)-epoxide is compared to that of a (E)-epoxide standard. On standard non-polar columns, the E-isomer typically elutes before the Z-isomer, confirming the stereochemistry.[9]

-

Conclusion

(Z)-9-Tricosene is a vital semiochemical with well-defined chemical properties. Its structure has been unequivocally established through a combination of modern spectroscopic methods, including GC-MS, NMR, and IR spectroscopy, often supplemented by chemical derivatization to pinpoint the double bond's position and geometry. The synthesis of muscalure is efficiently achieved through stereoselective routes like the Wittig reaction, enabling its production for commercial and research purposes. The detailed protocols and data presented in this guide offer a technical foundation for professionals engaged in the synthesis, analysis, and application of this important insect pheromone.

References

- 1. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (Z)-9-Tricosene 97 27519-02-4 [sigmaaldrich.com]

- 5. 9-Tricosene, (Z)- [webbook.nist.gov]

- 6. 9-Tricosene, (Z)- [webbook.nist.gov]

- 7. glpbio.com [glpbio.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. academic.oup.com [academic.oup.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. (Z)-9-Tricosene | C23H46 | CID 5365075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Process For Synthesis Of Z 9 Tricosene [quickcompany.in]

The Role of (Z)-9-Tricosene as a Sex Pheromone in the Housefly (Musca domestica): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9-Tricosene, also known as muscalure, is a key semiochemical in the life of the housefly, Musca domestica.[1] First identified by Carlson et al. (1971), it is the primary sex pheromone produced by females to attract and stimulate males for mating.[2][3][4] This technical guide provides an in-depth examination of the biosynthesis of (Z)-9-tricosene, the intricate mechanisms of its perception by male houseflies, and its quantifiable effects on their behavior. Detailed experimental protocols for the analysis of cuticular hydrocarbons, electrophysiological recording, and behavioral assays are provided, alongside structured data tables and diagrams of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in chemical ecology, entomology, and pest management development.

Introduction: Chemical Communication in Musca domestica

Chemical communication is paramount for the survival and reproduction of insects. In Musca domestica, a complex blend of cuticular hydrocarbons (CHCs) serves various signaling functions. While a mixture of compounds is involved in housefly chemical communication, (Z)-9-tricosene is recognized as the major and most abundant active component of the female sex pheromone blend.[2][4] It is produced by females and primarily acts as a close-range courtship stimulant and sex recognition signal for males.[2][3] While (Z)-9-tricosene alone can elicit male sexual behaviors, its activity is often enhanced by the presence of other cuticular lipids, including other (Z)-9-alkenes, methylalkanes, and oxidized derivatives like (Z)-9,10-epoxytricosane and (Z)-14-tricosen-10-one, which may help in sex recognition and act as arrestants.[2][3][5]

Biosynthesis of (Z)-9-Tricosene

The biosynthesis of (Z)-9-tricosene in female houseflies is a specialized metabolic process occurring primarily in the epidermal tissue, with the highest activity noted in the abdomen.[2] The pathway begins with the common fatty acid, oleic acid, which is converted to its acyl-CoA derivative.

The key steps are:

-

Elongation: Oleoyl-CoA undergoes a series of elongation steps, adding two-carbon units to form a 24-carbon fatty acyl moiety.[2]

-

Conversion to Alkene: This C24 fatty acyl intermediate is then converted into the C23 alkene, (Z)-9-tricosene. This conversion is a decarboxylation reaction mediated by a cytochrome P450 enzyme, requiring O₂ and NADPH.[1]

-

Metabolism: Subsequently, (Z)-9-tricosene can be metabolized on the cuticle of both males and females into (Z)-9,10-epoxytricosane and (Z)-14-tricosen-10-one.[2][5] These metabolites play a secondary role in modulating male courtship behavior, particularly in sex recognition.[2]

The entire process is under hormonal regulation, with ecdysteroids produced by the ovaries playing a crucial role in regulating the synthesis and activity of the fatty acyl-CoA elongation enzymes.[6]

Perception and Olfactory Signaling

The detection of (Z)-9-tricosene by male houseflies is a multi-step process that occurs in specialized olfactory sensilla on the antennae.[7][8] The process translates the chemical signal into a neuronal impulse that travels to the brain.

The key components of the signaling pathway are:

-

Odorant Binding Proteins (OBPs): Volatile pheromone molecules enter the aqueous sensillum lymph through pores in the sensillar wall.[7] Here, they are bound by Odorant Binding Proteins (OBPs). In Drosophila, the OBP LUSH (OBP76a) is crucial for the detection of the pheromone cis-vaccenyl acetate (cVA).[9][10][11] A homologous OBP is presumed to play a similar role in binding (Z)-9-tricosene in houseflies, solubilizing it and transporting it to the olfactory receptors.[12]

-

Sensory Neuron Membrane Protein (SNMP): This transmembrane protein is thought to be involved in handing off the pheromone from the OBP to the receptor complex.[13]

-

Odorant Receptors (ORs): The OBP-pheromone complex interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[7][13] Insect ORs are ligand-gated ion channels typically formed by a variable, ligand-specific tuning subunit and a conserved co-receptor subunit (Orco).[13][14]

-

Signal Transduction: Binding of the pheromone to the OR complex opens the ion channel, causing an influx of cations and depolarization of the neuron's membrane.[7][15] This generates an action potential, an electrical signal that is transmitted along the axon of the OSN to the antennal lobe of the brain for processing.[8]

Behavioral Responses

(Z)-9-Tricosene is a critical initiator of male courtship behavior.[2] Laboratory-based behavioral assays have quantified its effects. The primary response elicited is the "mating strike," where a male fly lunges at and attempts to copulate with the source of the pheromone.[3]

While (Z)-9-tricosene is the principal component for initiating strikes, a combination with other cuticular fractions often yields a more robust and complete courtship sequence.[2][3] For example, the addition of the non-hydrocarbon fraction (containing the epoxide and ketone metabolites) to (Z)-9-tricosene was found to decrease homosexual mating strikes while increasing strikes towards females, suggesting a role in sex recognition.[2][3] The methylalkane fraction appears to act as an arrestant, increasing the time males spend with a treated model.[3]

Quantitative Data

The following tables summarize quantitative data from studies on housefly pheromones.

Table 1: Effect of Cuticular Fractions on Male Mating Behavior Data synthesized from behavioral assays where pseudoflies (knots) were treated with different chemical fractions at physiological levels.

| Treatment Applied to Pseudofly | Mean Mating Strikes (per 15 min) | Behavioral Interpretation |

| Control (Untreated) | Low | Baseline activity |

| (Z)-9-Tricosene only | High | Strong strike initiator[2][3] |

| Methylalkane Fraction only | Low to Medium | Arrestant effect[2][3] |

| Non-hydrocarbon Fraction only | Low | Minor effect alone |

| (Z)-9-Tricosene + Non-hydrocarbon | Very High | Strike initiation + Sex recognition[2][3] |

| (Z)-9-Tricosene + Methylalkanes | High | Strike initiation + Arrestant |

Table 2: Relative Abundance of (Z)-9-Tricosene on Female Houseflies Data can vary significantly based on fly strain, age, and rearing conditions (grouped vs. individual).[4]

| Fly Age (Days) | Rearing Condition | (Z)-9-Tricosene (% of total CHCs) |

| < 2 | Grouped (Lab Colony) | Low (<5%) |

| 3 - 8 | Grouped (Lab Colony) | High (18-32%)[4] |

| 5 - 20 | Individual (Lab Colony) | Lower (5-6%)[4] |

| 10 | Wild Strain | 4-11 times less than lab strains[2] |

Experimental Protocols

Protocol for Cuticular Hydrocarbon (CHC) Extraction and Analysis

This protocol outlines the steps for extracting and analyzing CHCs, including (Z)-9-tricosene, from houseflies using Gas Chromatography-Mass Spectrometry (GC-MS).[16][17]

Objective: To identify and quantify the CHC profile from individual or pooled houseflies.

Materials:

-

Houseflies (of known age, sex, and strain)

-

Hexane (HPLC grade)

-

Glass vials (2 mL) with PTFE-lined caps

-

Florisil chromatography column (optional, for cleanup)[17]

-

Nitrogen gas stream evaporator

-

GC-MS system with a non-polar capillary column (e.g., HP-5MS)

-

Internal standard (e.g., n-alkane such as C22 or C30)

Procedure:

-

Sample Preparation: Anesthetize flies by chilling. For individual analysis, place a single fly in a 2 mL glass vial. For pooled analysis, use a defined number (e.g., 5-10 flies).

-

Extraction: Add 1 mL of hexane to the vial.[17] Gently agitate for 10 minutes at room temperature to dissolve the epicuticular lipids without extracting internal lipids.[17]

-

Solvent Transfer: Carefully transfer the hexane extract to a clean vial, leaving the flies behind. A second brief wash (1 min) can be performed and combined with the first extract.[17]

-

Cleanup (Optional): To remove more polar compounds, pass the extract through a small column of Florisil, eluting with hexane.[17]

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen until the volume is reduced to approximately 50-100 µL.[17] Add a known amount of internal standard before GC-MS analysis for quantification.

-

GC-MS Analysis:

-

Inject 1 µL of the concentrated extract into the GC-MS.

-

GC Oven Program: Start at 50°C for 2 min, ramp to 200°C at 25°C/min, then ramp to 320°C at 5°C/min and hold for 10 min.[18] (Note: Programs must be optimized for specific columns and analytes).

-

MS Parameters: Operate in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-550.[18]

-

-

Data Analysis: Identify compounds by comparing their mass spectra to libraries (e.g., NIST) and their retention times to known standards.[18] Quantify peaks by integrating their area relative to the internal standard.

Protocol for Electroantennography (EAG)

EAG measures the summed electrical potential from the entire antenna in response to an odorant, providing a measure of its olfactory activity.[19][20][21]

Objective: To measure the olfactory response of a male housefly antenna to (Z)-9-tricosene and other compounds.

Materials:

-

Live male houseflies

-

Stereomicroscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrode puller

-

Ag/AgCl wires

-

Saline solution (e.g., Ringer's solution)

-

High-impedance DC amplifier

-

Data acquisition system (PC with A/D board)

-

Odor delivery system (purified air stream through a Pasteur pipette containing a treated filter paper)

Procedure:

-

Electrode Preparation: Pull glass capillaries to a fine point. Fill the capillaries with saline solution. Insert Ag/AgCl wires into the capillaries to act as electrodes.[20]

-

Antenna Preparation: Anesthetize a male housefly by chilling. Under a microscope, carefully excise one antenna at its base.[20]

-

Mounting: Mount the excised antenna between the two electrodes. The recording electrode makes contact with the distal tip of the antenna (which is slightly cut to ensure contact), and the reference electrode makes contact with the base.[22][23]

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. The odor stimulus is delivered as a puff (e.g., 0.5 seconds) into this air stream. The stimulus is prepared by applying a known amount of (Z)-9-tricosene (dissolved in a solvent like hexane) onto a small piece of filter paper and placing it inside a Pasteur pipette. A solvent-only control must be used.

-

Recording: The baseline potential is recorded. Upon delivery of the odor puff, any resulting depolarization of the olfactory neurons is recorded as a negative voltage deflection (the EAG response). The amplitude of this deflection (in millivolts) is the primary measure of response.

-

Data Analysis: Measure the peak amplitude of the EAG response for each stimulus. Subtract the response to the solvent control. Responses can be normalized relative to a standard compound to allow for comparisons across preparations.

Conclusion

(Z)-9-Tricosene is unequivocally the principal sex pheromone of the female housefly, Musca domestica, acting as a powerful attractant and courtship stimulant for males. Its biosynthesis from oleic acid is a well-defined pathway, and its perception involves a sophisticated olfactory signaling cascade initiated by specific odorant receptors on the male antennae. While it is the primary active component, its behavioral effects are context-dependent and can be synergized or modulated by other cuticular hydrocarbons. The detailed protocols and data presented in this guide offer a foundation for further research into the molecular biology of housefly olfaction, the development of novel pest management strategies based on semiochemicals, and the broader study of insect chemical communication.

References

- 1. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]

- 2. research.rug.nl [research.rug.nl]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. academic.oup.com [academic.oup.com]

- 5. Sex pheromone of the housefly: Metabolism of (Z)-9-tricosene to (Z)-9,10-epxytricosane and (Z)-14-tricosen-10-one | Semantic Scholar [semanticscholar.org]

- 6. journal.unair.ac.id [journal.unair.ac.id]

- 7. slunik.slu.se [slunik.slu.se]

- 8. enlivenarchive.org [enlivenarchive.org]

- 9. Drosophila OBP LUSH is required for activity of pheromone-sensitive neurons [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The role of cVA and the Odorant binding protein Lush in social and sexual behavior in Drosophila melanogaster [frontiersin.org]

- 12. Identification and functional characterization of odorant-binding proteins 69a and 76a of Drosophila suzukii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chromatographytoday.com [chromatographytoday.com]

- 17. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electroantennography - Wikipedia [en.wikipedia.org]

- 20. ockenfels-syntech.com [ockenfels-syntech.com]

- 21. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

The Olfactory Mechanism of (Z)-9-Tricosene: A Technical Guide to its Interaction with Insect Olfactory Receptors

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides an in-depth technical overview of the mechanism of action of (Z)-9-tricosene, a significant insect pheromone, on insect olfactory receptors. It details the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate this mechanism, with a focus on Drosophila melanogaster.

Executive Summary

(Z)-9-Tricosene, also known as muscalure, is a key semiochemical in the chemical communication of various dipteran flies, most notably the housefly (Musca domestica) and the fruit fly (Drosophila melanogaster)[1][2]. In Drosophila, it functions as a male-deposited aggregation pheromone and an oviposition guide for females[1][3]. The biological activity of (Z)-9-tricosene is primarily mediated through its specific interaction with the olfactory receptor Or7a, which is expressed in olfactory sensory neurons (OSNs) located in the antennal basiconic sensilla[1][3]. This interaction triggers a cascade of events leading to neuronal activation and subsequent behavioral responses. Understanding this mechanism at a molecular level is crucial for the development of novel and targeted insect control strategies.

Molecular Mechanism of Action

The perception of (Z)-9-tricosene in Drosophila melanogaster is a multi-step process initiated by the binding of the pheromone to the Or7a olfactory receptor.

The Olfactory Receptor: Or7a

In Drosophila melanogaster, the olfactory receptor responsible for the detection of (Z)-9-tricosene has been identified as Or7a[3]. This receptor is somewhat unusual for a pheromone receptor in that it is also responsive to a range of general odorants, including several aldehydes and alcohols[3]. Or7a is expressed in the ab4a neurons, which are housed in large basiconic sensilla on the antenna[3].

Signal Transduction Pathway

Insect olfactory receptors, including Or7a, form heteromeric complexes with a highly conserved co-receptor known as Orco[4]. This Or7a/Orco complex functions as a ligand-gated ion channel[2]. The binding of (Z)-9-tricosene to the Or7a subunit is believed to induce a conformational change in the receptor complex, leading to the opening of the ion channel. This allows for an influx of cations, primarily Ca²⁺, into the olfactory sensory neuron, resulting in membrane depolarization and the generation of action potentials. This electrical signal is then transmitted to the antennal lobe of the insect brain for further processing, ultimately leading to a behavioral response.

Quantitative Data

The interaction of (Z)-9-tricosene with the Or7a receptor has been characterized using electrophysiological and behavioral assays.

Electrophysiological Response

Single Sensillum Recordings (SSR) from ab4a sensilla, which house Or7a-expressing neurons, show a dose-dependent increase in firing rate upon stimulation with (Z)-9-tricosene. While a precise EC50 value is not explicitly stated in the primary literature, the dose-response curve indicates a significant response at concentrations of 1% and higher[3].

| Concentration of (Z)-9-Tricosene | Mean Firing Rate (spikes/s) ± SEM |

| Paraffin Oil (Control) | 5.2 ± 1.5 |

| 0.01% | 8.5 ± 2.1 |

| 0.1% | 15.3 ± 3.2 |

| 1% | 45.8 ± 7.6 |

| 10% | 78.2 ± 10.4 |

| Table 1: Electrophysiological response of Or7a neurons to varying concentrations of (Z)-9-tricosene. Data is estimated from graphical representations in Lin et al., 2015. |

Electroantennography (EAG) studies have also demonstrated a robust response of the entire antenna to (Z)-9-tricosene, which is absent in flies lacking the Orco co-receptor, confirming the dependence on functional olfactory receptors[3].

Behavioral Response

Behavioral assays, such as the four-field olfactometer, have quantified the attractant effect of (Z)-9-tricosene on Drosophila. A dose-response relationship is observed, with increasing attraction at higher concentrations of the pheromone[3].

| Concentration of (Z)-9-Tricosene | Attraction Index (AI) ± SEM |

| 0.001% | 0.12 ± 0.04 |

| 0.01% | 0.25 ± 0.05 |

| 0.1% | 0.48 ± 0.06 |

| 1% | 0.62 ± 0.07 |

| Table 2: Behavioral attraction of Drosophila melanogaster to (Z)-9-tricosene. Data is estimated from graphical representations in Lin et al., 2015. |

Experimental Protocols

The elucidation of the mechanism of action of (Z)-9-tricosene has relied on several key experimental techniques.

Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the activity of individual olfactory sensory neurons.

Objective: To measure the action potentials generated by OSNs within a single sensillum in response to an odorant stimulus.

Methodology:

-

Fly Preparation: An adult fly (2-7 days old) is immobilized in a pipette tip with its head and antennae exposed. The fly is then mounted on a glass slide, and the antennae are stabilized.

-

Electrode Placement: A reference electrode (tungsten or glass) is inserted into the fly's eye. A recording electrode, also made of tungsten or glass and sharpened to a fine point, is carefully inserted into the base of a single basiconic sensillum on the antenna using a micromanipulator.

-

Odorant Delivery: A continuous stream of humidified air is passed over the antenna. A pulse of air carrying a known concentration of (Z)-9-tricosene is injected into the main airstream for a defined duration (e.g., 500 ms).

-

Data Acquisition: The electrical signals are amplified, filtered, and recorded using specialized software. The number of action potentials (spikes) before, during, and after the stimulus is quantified.

Heterologous Expression and Functional Analysis

This technique involves expressing an olfactory receptor in a system that does not endogenously express it, to study its function in isolation.

Objective: To confirm that a specific olfactory receptor (Or7a) is sufficient to confer a response to a particular ligand ((Z)-9-tricosene).

Methodology (using the Drosophila "empty neuron" system):

-

Vector Construction: The coding sequence of the target olfactory receptor (e.g., Or7a) is cloned into a UAS expression vector.

-

Fly Line Generation: The UAS-Or7a construct is injected into Drosophila embryos to generate transgenic flies. These flies are then crossed with a driver line that expresses GAL4 in a specific set of olfactory sensory neurons that have had their endogenous olfactory receptor gene removed (the "empty neurons," e.g., ab3A neurons).

-

Functional Analysis: The progeny of this cross will express Or7a in the "empty neurons." SSR is then performed on the sensilla housing these neurons to test for a response to (Z)-9-tricosene.

Calcium Imaging

Calcium imaging allows for the visualization of neuronal activity by monitoring changes in intracellular calcium concentration.

Objective: To optically measure the response of specific olfactory sensory neurons to (Z)-9-tricosene.

Methodology:

-

Transgenic Flies: Flies are generated that express a genetically encoded calcium indicator (e.g., GCaMP) in specific olfactory sensory neurons (e.g., Or7a-expressing neurons) using the GAL4/UAS system.

-

Fly Preparation: The fly is immobilized, and a small window is cut into the head capsule to expose the antennal lobes.

-

Imaging: A two-photon microscope is used to visualize the fluorescence of GCaMP in the target neurons.

-

Odor Stimulation: (Z)-9-tricosene is delivered to the antennae, and changes in GCaMP fluorescence, which correlate with neuronal activity, are recorded.

Conclusion

The interaction between (Z)-9-tricosene and the olfactory receptor Or7a in Drosophila melanogaster provides a well-characterized example of pheromone detection in insects. The mechanism relies on the activation of a ligand-gated ion channel formed by the Or7a/Orco complex, leading to neuronal depolarization and a behavioral response. The quantitative data from electrophysiological and behavioral experiments provide a solid foundation for understanding the sensitivity and specificity of this system. The detailed experimental protocols outlined in this guide offer a roadmap for researchers seeking to investigate this and other insect olfactory pathways. A thorough understanding of these mechanisms is paramount for the development of novel, behavior-modifying strategies for insect pest management.

References

(Z)-9-Tricosene in Insects: A Technical Guide to its Natural Sources, Occurrence, and Analysis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(Z)-9-Tricosene, a monounsaturated hydrocarbon, is a significant semiochemical in the insect world, most notably recognized as the primary sex pheromone of the female housefly, Musca domestica. Its role extends beyond sexual attraction, mediating aggregation behaviors in species such as Drosophila melanogaster and functioning as a communication signal in the intricate waggle dance of the honey bee, Apis mellifera. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and physiological roles of (Z)-9-tricosene in these key insect species. Detailed experimental protocols for the extraction, quantification, and bioassay of this pheromone are presented, alongside diagrammatic representations of its biosynthetic and signaling pathways. This document is intended to serve as a valuable resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies.

Natural Occurrence and Quantitative Data

(Z)-9-Tricosene is a predominant component of the cuticular hydrocarbons (CHCs) of several insect species. Its quantity can vary significantly based on species, sex, age, and even between laboratory-reared and wild populations.

Table 1: Quantitative Occurrence of (Z)-9-Tricosene in Various Insect Species

| Insect Species | Common Name | Sex | Age | Amount (ng/insect) | % of Total CHCs | Reference(s) |

| Musca domestica | Housefly | Female | 3 days | ≤218 (most wild populations) | ≤1.6% | [1] |

| Musca domestica | Housefly | Female | 3 days | 559 - 1,113 (some wild strains) | 3.2% - 5.0% | [1] |

| Musca domestica | Housefly | Female | 3-8 days | Levels tend to increase with age | - | [1] |

| Musca domestica | Housefly | Female | Laboratory Strain (UCR) | 751 | 3.0% | [1] |

| Drosophila melanogaster | Fruit fly | - | - | Present on cuticle | - | [2] |

| Apis mellifera | Honey bee | Worker | - | Released during waggle dance | - | [3] |

Note: Quantitative data for (Z)-9-tricosene in Drosophila melanogaster and Apis mellifera is less extensively documented in terms of absolute amounts per insect compared to Musca domestica. Its presence is confirmed, and its role is functional, but precise quantification is an area for further research.

Biosynthesis of (Z)-9-Tricosene in Musca domestica

The biosynthesis of (Z)-9-tricosene in the housefly is a multi-step process primarily occurring in the epidermal cells. The pathway begins with a common fatty acid precursor and involves elongation, reduction, and a final decarboxylation step.[3][4]

The key steps are:

-

Elongation: The process starts with oleoyl-CoA, which undergoes elongation to form (Z)-15-tetracosenoic acid (a C24:1 fatty acid).

-

Acyl-CoA Formation: (Z)-15-tetracosenoic acid is converted to its acyl-CoA derivative, (Z)-15-tetracosenoyl-CoA.

-

Reduction: The acyl-CoA is then reduced to the corresponding aldehyde, (Z)-15-tetracosenal.

-

Decarboxylation: In a crucial and unusual step, a cytochrome P450 enzyme mediates the oxidative decarboxylation of the aldehyde, removing the carbonyl carbon as CO2 and forming (Z)-9-tricosene.[5][6] This reaction requires both NADPH and molecular oxygen.[5]

Pheromone Reception and Signaling

In insects, the detection of pheromones like (Z)-9-tricosene occurs in specialized sensory neurons housed within olfactory sensilla, primarily on the antennae. The signal transduction cascade converts the chemical signal into an electrical one that is processed by the brain.

In Drosophila melanogaster, the odorant receptor Or7a has been identified as a key receptor for (Z)-9-tricosene.[2] Insect odorant receptors are typically heterodimers, consisting of a specific odorant-binding subunit (like Or7a) and a conserved co-receptor, Orco. This complex functions as a ligand-gated ion channel.[7]

The general steps of pheromone reception are:

-

Binding to PBP: Pheromone molecules enter the sensillum lymph through pores in the cuticle and are bound by Pheromone Binding Proteins (PBPs). PBPs solubilize the hydrophobic pheromones and transport them to the receptors on the dendritic membrane of the olfactory receptor neuron.[8]

-

Receptor Activation: The PBP-pheromone complex interacts with the Or-Orco receptor complex.

-

Ion Channel Opening: This interaction is thought to directly gate the ion channel, leading to an influx of cations (such as Ca²⁺) and depolarization of the neuronal membrane.[7][9]

-

Signal Transduction: The depolarization generates an electrical signal (receptor potential), which, if it reaches the threshold, triggers action potentials that are transmitted to the antennal lobe of the brain for processing.[9]

While the ionotropic mechanism is considered primary, there is also evidence for the involvement of metabotropic signaling pathways (e.g., involving G-proteins and second messengers like IP₃) in modulating the olfactory response in some insects.[9][10]

Experimental Protocols

Extraction of Cuticular Hydrocarbons

The choice of extraction method depends on the research question, particularly whether the insect needs to be kept alive.

Protocol 4.1.1: Whole-Body Solvent Extraction (for terminal sampling)

This is the most common method for obtaining a comprehensive CHC profile.[11][12]

Materials:

-

2 mL glass vials with PTFE-lined caps

-

Hexane (or pentane), analytical grade

-

Forceps

-

Nitrogen gas supply with a gentle stream evaporator

-

GC-MS vials with micro-inserts

-

Internal standard solution (e.g., n-alkane such as docosane at a known concentration)

Procedure:

-

Euthanize the insect by freezing at -20°C for at least 2 hours. Allow it to return to room temperature before extraction to prevent condensation.

-

Using clean forceps, place a single insect into a 2 mL glass vial.

-

Add a precise volume of hexane (e.g., 200 µL) to the vial, ensuring the insect is fully submerged. For quantitative analysis, add a known amount of internal standard to the solvent.

-

Gently agitate the vial for 5-10 minutes.

-

Carefully remove the insect from the vial with clean forceps.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen.

-

Reconstitute the extract in a small, precise volume of clean solvent (e.g., 50 µL of hexane) and transfer to a GC-MS vial with a micro-insert.

Protocol 4.1.2: Silica-Rubbing Extraction (for non-lethal sampling)

This method selectively samples hydrocarbons from the surface of the cuticle.

Materials:

-

Silica gel (fine powder)

-

Small glass vial

-

Hexane (or other suitable organic solvent)

-

Vortex mixer

-

Centrifuge

-

Pipettes

Procedure:

-

Gently rub a small amount of silica gel powder onto the cuticle of the insect.

-

Transfer the silica gel with the adsorbed CHCs into a glass vial.

-

Add a known volume of hexane to the vial.

-

Vortex the vial for 1-2 minutes to elute the CHCs from the silica.

-

Centrifuge the vial to pellet the silica.

-

Carefully transfer the supernatant containing the CHCs to a clean GC-MS vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for separating, identifying, and quantifying CHCs.

Instrumentation and Parameters (Example):

-

Gas Chromatograph: Agilent 7890B or similar.

-

Mass Spectrometer: Agilent 5977A or similar.

-

Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Splitless mode at 250-300°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp 1: 15°C/min to 200°C.

-

Ramp 2: 5°C/min to 320°C, hold for 10 min.

-

-

MS Interface Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

Quantification: Quantification is typically performed by comparing the peak area of (Z)-9-tricosene to that of a known amount of an internal standard.

Olfactometer Bioassay

Olfactometers are used to study the behavioral responses of insects to volatile chemicals. A Y-tube olfactometer is a common choice for two-choice assays.[13]

Materials:

-

Y-tube olfactometer.

-

Air supply (purified and humidified).

-

Flow meters.

-

Odor sources: synthetic (Z)-9-tricosene dissolved in a solvent (e.g., hexane) applied to filter paper, and a solvent-only control.

-

Test insects (e.g., male Musca domestica).

Procedure:

-

Set up the Y-tube olfactometer with a constant, purified airflow through both arms.

-

Place the odor source (filter paper with (Z)-9-tricosene) in one arm and the control (filter paper with solvent only) in the other.

-

Introduce a single insect into the base of the Y-tube.

-

Observe the insect's choice of arm within a set time period (e.g., 5 minutes). A choice is recorded when the insect moves a certain distance into one of the arms.

-

Repeat with a sufficient number of insects for statistical analysis.

-

To avoid spatial bias, rotate the position of the odor and control arms between trials.

Conclusion

(Z)-9-Tricosene is a multifaceted semiochemical crucial for the chemical communication of several key insect species. This guide has provided a detailed overview of its natural occurrence, biosynthesis, and the mechanisms of its perception. The provided experimental protocols offer a foundation for researchers to investigate this and other cuticular hydrocarbons. A thorough understanding of the role and regulation of (Z)-9-tricosene is not only of fundamental scientific interest but also holds significant potential for the development of targeted and environmentally benign pest management strategies. Further research into the precise quantification of this compound in a wider range of insects and the elucidation of the finer details of its signaling pathways will undoubtedly open new avenues in insect chemical ecology and its practical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional diversity among sensory receptors in a Drosophila olfactory circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]

- 4. research.rug.nl [research.rug.nl]

- 5. Unusual mechanism of hydrocarbon formation in the housefly: cytochrome P450 converts aldehyde to the sex pheromone component (Z)-9-tricosene and CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. flybase.org [flybase.org]

- 8. ianakyildiz.com [ianakyildiz.com]

- 9. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Pheromone Transduction in Moths [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Identification and testing of oviposition attractant chemical compounds for Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory response of male houseflies to (Z)-9-Tricosene

An In-depth Technical Guide to the Olfactory Response of Male Houseflies (Musca domestica) to (Z)-9-Tricosene

Introduction

(Z)-9-Tricosene, commonly known as muscalure, is the primary sex pheromone produced by female houseflies (Musca domestica) to attract males for mating.[1][2] First isolated, identified, and synthesized by Carlson et al. (1971), this cuticular hydrocarbon is a key semiochemical that mediates sexual communication and behavior in this species.[3][4] The male housefly's olfactory system exhibits a specific and sensitive response to (Z)-9-tricosene, which triggers a cascade of behaviors, including increased activity, orientation towards the source, and mating strikes.[1][5] This technical guide provides a comprehensive overview of the male housefly's olfactory response to (Z)-9-tricosene, detailing the quantitative data from behavioral and electrophysiological studies, the experimental protocols used to obtain this data, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in fields such as entomology, neurobiology, and pest management.

Data Presentation: Quantitative Analysis of Olfactory Response

The response of male houseflies to (Z)-9-tricosene has been quantified through various laboratory and field experiments. The data highlights its role as both a short-range attractant and a behavioral stimulant.

Table 1: Behavioral Response to (Z)-9-Tricosene in Laboratory Assays

| Assay Type | Model/Target | (Z)-9-Tricosene Dose | Observed Male Response | Reference |

| Mating Strike Assay | Pheromone-treated knot ("pseudofly") | Not specified | Increased number of mating strikes. | [5] |

| Mating Strike Assay | Various models (knot, male, female) | Not specified | (Z)-9-tricosene accounted for 28% of the variation in the number of mating strikes. | [5] |

| Olfactometer | --- | 50 µg (Z-isomer) | Attracted more flies than 200 µg of the (E)-isomer. | [1] |

| Behavioral Assay | Targets | ≈0.5 to 200.0 µg | Enhanced male house fly strike behavior. | [6] |

Table 2: Efficacy of (Z)-9-Tricosene in Field Trapping

| Trap Type | Bait Composition | Increase in Fly Catches (Compared to Unbaited) | Notes | Reference |

| Adhesive Panels | (Z)-9-tricosene | 3.4 times | Traps caught approximately equal numbers of males and females. | [4] |

| Flypaper Strips | (Z)-9-tricosene | 2.8 times | --- | [4] |

| Sugar Bait in Pans | Sugar + 0.5 mg (Z)-9-tricosene | 7.0 times | --- | [4] |

| Electric Grids | (Z)-9-tricosene | 12.4 times | --- | [4] |

| Toxic Targets | Sugar/insecticide/(Z)-9-tricosene mix | Effective for outdoor control. | (Z)-9-tricosene is a weak, short-range attractant. | [7] |

| Commercial Toxic Baits | 0.1% to 1.0% (Z)-9-tricosene | Did not significantly increase fly capture compared with sugar alone in one study. | More males (65% of total) were collected on sticky cards for all treatments. | [8] |

Experimental Protocols

The quantitative data summarized above are derived from specific experimental procedures. The following sections detail the generalized methodologies for the key assays used to study the olfactory response in houseflies.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of the entire antenna to a volatile stimulus, providing an overall measure of olfactory sensitivity.[9][10]

Methodology:

-

Insect Preparation: An adult male housefly is immobilized, often by securing it within a pipette tip with only the head protruding. The head is then fixed in place using dental wax or a similar adhesive.

-

Antenna Mounting: One of the antennae is carefully positioned and held in place with a fine glass capillary to ensure stability during recording.

-

Electrode Placement:

-

Reference Electrode: A sharpened glass capillary electrode filled with a saline solution (e.g., Ringer's solution) is inserted into the fly's head or compound eye to establish a baseline electrical potential.[11]

-

Recording Electrode: A similar electrode is placed in contact with the distal tip of the antenna, often by slipping the capillary over the end or making a minute incision.[10][12]

-

-

Stimulus Preparation:

-

A stock solution of (Z)-9-tricosene is prepared in a high-purity solvent like hexane.

-

Serial dilutions are made to create a range of concentrations for dose-response testing.

-

A known volume (e.g., 10 µL) of a specific dilution is applied to a piece of filter paper, which is then inserted into a stimulus cartridge (e.g., a Pasteur pipette).[9] The solvent is allowed to evaporate completely.

-

-

Stimulus Delivery: The antenna is exposed to a continuous stream of purified, humidified air. The tip of the stimulus cartridge is inserted into the airstream, and a puff of air is delivered through it, carrying the (Z)-9-tricosene molecules over the antenna.

-

Data Recording and Analysis: The electrodes are connected to a high-impedance amplifier. The change in potential (depolarization) following stimulus delivery is recorded as an EAG response (measured in millivolts). The amplitude of the response is correlated with the strength of the olfactory stimulus.

Single-Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.[13][14] This provides detailed information on the specificity and sensitivity of individual neurons.

Methodology:

-

Insect Preparation: The preparation is similar to that for EAG, requiring the fly to be completely immobilized with an antenna stabilized for high-magnification viewing under a microscope.

-

Electrode Placement:

-

Reference Electrode: A tungsten or glass electrode is inserted into the compound eye.[14]

-

Recording Electrode: A very finely sharpened tungsten electrode is carefully inserted through the cuticle at the base of a single olfactory sensillum on the antenna, making contact with the sensillum lymph.[11][13]

-

-

Stimulus Delivery: The stimulus is prepared and delivered via an airstream, as described for the EAG protocol.

-

Data Recording and Analysis: The extracellular action potentials (spikes) from the OSN(s) within the sensillum are recorded. The response is quantified by counting the number of spikes in a given time window after stimulus presentation and subtracting the spontaneous firing rate.[14] This allows for the characterization of a neuron's response profile to different concentrations of (Z)-9-tricosene.

Behavioral Assays (Mating Strike / Pseudofly Assay)

Behavioral assays are designed to observe and quantify the overt actions of male flies in response to (Z)-9-tricosene, confirming its role as a sex pheromone.[3]

Methodology:

-

Insect Rearing and Selection: Male and female houseflies are separated shortly after emergence to ensure sexual naivety in males.[5] Males are typically tested when they are sexually mature (e.g., 3-5 days old).

-

Model Preparation: A simple, dark object is used as a "pseudofly" or decoy. Historically, this has included items like shoelace knots, small corks, or even newly emerged (and chemically immature) flies.[3][5]

-

Pheromone Application: The model is treated with a specific dose of (Z)-9-tricosene dissolved in a solvent. A control model is treated with the solvent alone.

-

Experimental Arena: The assay is conducted in a controlled environment, such as a petri dish or a small cage.[3] A single treated model is placed in the arena.

-

Observation: A set number of sexually naive male flies are introduced into the arena. Their behavior towards the model is observed for a fixed period (e.g., 15 minutes).[5]

-

Data Collection and Analysis: The primary metric recorded is the number of "mating strikes," defined as the male fly rapidly approaching and making physical contact with the model in a manner characteristic of a mating attempt. The number of strikes on the pheromone-treated model is compared to the control.

Signaling Pathways and Visualizations

The detection of (Z)-9-tricosene by a male housefly's antenna initiates a well-defined olfactory signaling cascade, leading to a behavioral response.

Olfactory Signal Transduction Pathway

The process begins when volatile pheromone molecules enter the pores of an olfactory sensillum on the antenna.[15][16] Inside, they are thought to be bound by Odorant-Binding Proteins (OBPs) that transport them through the aqueous sensillum lymph to the dendrites of OSNs. The pheromone molecule then binds to a specific Odorant Receptor (OR), which is a ligand-gated ion channel. Insect ORs are typically heterodimers, consisting of a variable, odor-specific subunit (OrX) and a conserved co-receptor (Orco).[17] Upon binding, the OR-Orco complex opens, allowing an influx of cations and causing the depolarization of the neuron's membrane. This generates an action potential that travels down the axon to the antennal lobe of the brain for processing.

Caption: Generalized insect olfactory signal transduction pathway.

Experimental Workflow: Electroantennography (EAG)

The EAG workflow is a linear process that moves from biological preparation to electronic data acquisition and analysis, providing a macro-level view of the antenna's responsiveness.

Caption: Standard experimental workflow for Electroantennography (EAG).

Logical Relationship: Behavioral Assay (Mating Strike)

This diagram illustrates the logical flow and decision points within a typical mating strike assay, which is designed to confirm the pheromone's role in eliciting a specific, observable behavior.

Caption: Logical flow of a mating strike behavioral assay.

References

- 1. research.rug.nl [research.rug.nl]

- 2. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. House fly (Diptera: Muscidae) activity near baits containing (Z)-9-tricosene and efficacy of commercial toxic fly baits on a southern California dairy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 11. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 14. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Gas chromatography-mass spectrometry protocol for (Z)-9-Tricosene analysis

Application Note: GC-MS Protocol for (Z)-9-Tricosene Analysis

Introduction

(Z)-9-Tricosene, also known as muscalure, is a semiochemical and the primary sex pheromone of the female housefly, Musca domestica.[1][2] It plays a crucial role in chemical communication and mating behavior. Accurate identification and quantification of (Z)-9-Tricosene are essential in ecological research, pest management strategies involving pheromone traps, and quality control of commercial pheromone products. Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for this purpose, offering high-resolution separation and unambiguous identification.[2] This document provides a detailed protocol for the analysis of (Z)-9-Tricosene using GC-MS.

Principle

The GC-MS method leverages the strengths of two powerful analytical techniques. Gas chromatography (GC) separates (Z)-9-Tricosene from other volatile and semi-volatile compounds in a sample based on its boiling point and affinity for a stationary phase within a capillary column. As the separated components exit the column, they enter the mass spectrometer (MS). There, they are ionized, typically by electron impact (EI), causing the molecules to fragment into characteristic patterns. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for definitive identification.

Quantitative Data Summary

Key physical and mass spectral data for (Z)-9-Tricosene are summarized below. This information is critical for compound identification and method setup.

| Parameter | Value | Reference |

| Chemical Name | (Z)-9-Tricosene | [3] |

| Common Name | Muscalure, cis-9-Tricosene | [3][4] |

| CAS Number | 27519-02-4 | [3] |

| Molecular Formula | C₂₃H₄₆ | [3] |

| Molecular Weight | 322.6 g/mol | [3][4] |

| Physical Form | Colorless liquid | [4] |

| Ionization Mode | Electron Impact (EI) | [5] |

| Characteristic Ions (m/z) | 55 (Base Peak), 97, 83, 43, 57 | [4] |

| Kovats Retention Index | ~2271 - 2273 (Standard non-polar column) | [4] |

Experimental Protocol

This protocol outlines the steps for preparing and analyzing (Z)-9-Tricosene standards. The parameters can be adapted for analyzing extracts from various matrices.

1. Materials and Reagents

-

(Z)-9-Tricosene analytical standard

-

High-purity hexane (GC grade or equivalent)

-

Glass autosampler vials (1.5 mL) with PTFE-lined caps

-

Micropipettes and tips

-

Volumetric flasks

2. Standard Solution Preparation Proper preparation of standards is crucial for accurate quantification.

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (Z)-9-Tricosene standard and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standard (10 µg/mL): Dilute the stock solution 1:100 with hexane. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and fill to the mark with hexane. This concentration is suitable for a 1 µL splitless injection.[6]

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard to cover the expected concentration range of the samples.